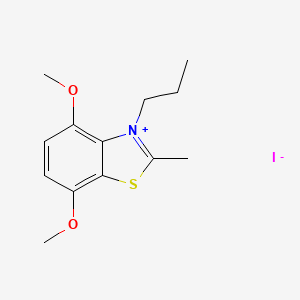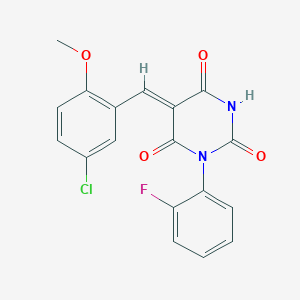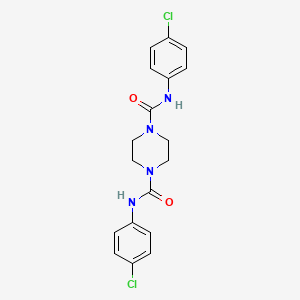
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide, also known as QTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. QTA is a thiazole-based compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The exact mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is not yet fully understood. However, several studies have suggested that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide can inhibit the production of various inflammatory mediators, such as TNF-α, IL-1β, and IL-6. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to reduce oxidative stress and lipid peroxidation, which are implicated in the pathogenesis of various diseases. In addition, 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the major advantages of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide. One possible direction is to investigate the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Another direction is to explore the potential of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide involves the reaction of 2-mercaptothiazole with 2-chloroquinoline in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-(4-(trifluoromethyl)phenyl)butanamide. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have demonstrated that 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(2-quinolinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.
特性
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-13(15(20)19-16-17-9-10-21-16)22-14-8-7-11-5-3-4-6-12(11)18-14/h3-10,13H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIKFUJJCORBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5109726.png)
![3-chloro-4-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5109733.png)
![1-benzyl-4-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5109736.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B5109741.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5109747.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5109751.png)
![1-{[(1-methyl-1H-benzimidazol-2-yl)methyl]thio}phthalazine](/img/structure/B5109755.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109766.png)
![tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid](/img/structure/B5109774.png)


![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)